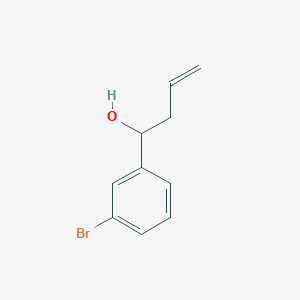

1-(3-Bromophenyl)but-3-en-1-ol

Description

1-(3-Bromophenyl)but-3-en-1-ol is a secondary alcohol featuring a brominated aromatic ring and a butenyl chain. It is synthesized via Grignard addition, where allyl bromide reacts with 3-bromobenzaldehyde in anhydrous diethyl ether, yielding the product with high efficiency (92% yield) . This method is robust and scalable, as demonstrated in a 2005 dissertation .

Properties

IUPAC Name |

1-(3-bromophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREBZCVYMPZHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the bromination of phenylbutenol derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The product is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

Oxidation: 1-(3-Bromophenyl)but-3-en-1-one.

Reduction: 1-(3-Bromophenyl)butane.

Substitution: 1-(3-Hydroxyphenyl)but-3-en-1-ol.

Scientific Research Applications

1-(3-Bromophenyl)but-3-en-1-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)but-3-en-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Comparison of Substituent Effects

Key Observations:

- Bromine vs. Methoxy: Bromine’s electron-withdrawing nature may enhance electrophilic substitution reactivity compared to methoxy’s electron-donating effects. Methoxy-substituted analogs (e.g., 3e–3h) exhibit lower yields (58–74%) , suggesting bromine’s meta position stabilizes intermediates during synthesis.

Positional Isomerism: Meta vs. Para Substitution

The bromine’s position (meta vs. para) alters molecular symmetry and intermolecular interactions:

- 1-(4-Bromophenyl)but-3-en-1-ol (para): confirms its synthesis, though yield data are unavailable. Para-substitution may reduce steric hindrance during crystallization compared to meta isomers.

Functional Group Variations: Alcohol vs. Alkyne

Replacing the butenyl alcohol with an alkyne moiety (e.g., 1-(4-Bromophenyl)but-3-yn-1-ol) introduces distinct reactivity:

- But-3-en-1-ol vs. But-3-yn-1-ol: The alkyne in 1-(4-Bromophenyl)but-3-yn-1-ol () enables click chemistry or Sonogashira coupling, whereas the alcohol group allows for oxidation to ketones or esterification .

Biological Activity

1-(3-Bromophenyl)but-3-en-1-ol, also known by its CAS number 114095-73-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a butenol moiety. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 215.07 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as a modulator of specific enzyme activities, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against human pathogenic bacteria and fungi, suggesting potential applications in treating infections .

- Cytotoxicity : Initial evaluations indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various brominated phenolic compounds, this compound was found to inhibit the growth of several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential use in developing new antimicrobial agents .

Case Study 2: Cytotoxicity Testing

A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations. The study highlighted the need for further mechanistic studies to elucidate the pathways involved in its cytotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.